10-(3,4-dichlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
10-(3,4-DICHLOROPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex organic compound belonging to the pyrimidoquinoline family. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a pyrimidoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 10-(3,4-DICHLOROPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE can be achieved through a multicomponent reaction involving 4-chloroaniline, aromatic aldehyde, and barbituric acid. This reaction is typically carried out using low transition temperature mixtures as solvents, which are environmentally friendly and recyclable . The process involves a one-pot three-component condensation reaction, resulting in high yields and minimal waste.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are often quinoline derivatives with modified functional groups.
Scientific Research Applications
10-(3,4-DICHLOROPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar compounds to 10-(3,4-DICHLOROPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE include other pyrimidoquinoline derivatives such as:
- 7-Chloro-5-(4-chlorophenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 3-butyl-10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties
Properties
Molecular Formula |
C18H11Cl2N3O2 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C18H11Cl2N3O2/c1-22-17(24)12-8-10-4-2-3-5-15(10)23(16(12)21-18(22)25)11-6-7-13(19)14(20)9-11/h2-9H,1H3 |
InChI Key |
PXWFHVOUUDPDQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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